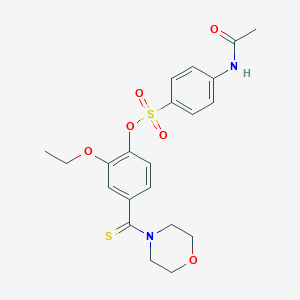
2-ETHOXY-4-(MORPHOLINOCARBOTHIOYL)PHENYL 4-(ACETYLAMINO)-1-BENZENESULFONATE
説明
2-ETHOXY-4-(MORPHOLINOCARBOTHIOYL)PHENYL 4-(ACETYLAMINO)-1-BENZENESULFONATE is a complex organic compound with the molecular formula C21H24N2O6S2 and a molecular weight of 464.6 g/mol . This compound is characterized by its unique structure, which includes an ethoxy group, a morpholinylcarbothioyl group, and an acetylamino benzenesulfonate group. It is used in various scientific research applications due to its distinctive chemical properties.
特性
分子式 |
C21H24N2O6S2 |
|---|---|
分子量 |
464.6 g/mol |
IUPAC名 |
[2-ethoxy-4-(morpholine-4-carbothioyl)phenyl] 4-acetamidobenzenesulfonate |
InChI |
InChI=1S/C21H24N2O6S2/c1-3-28-20-14-16(21(30)23-10-12-27-13-11-23)4-9-19(20)29-31(25,26)18-7-5-17(6-8-18)22-15(2)24/h4-9,14H,3,10-13H2,1-2H3,(H,22,24) |
InChIキー |
KYEAAILAIPUQBY-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)C(=S)N2CCOCC2)OS(=O)(=O)C3=CC=C(C=C3)NC(=O)C |
正規SMILES |
CCOC1=C(C=CC(=C1)C(=S)N2CCOCC2)OS(=O)(=O)C3=CC=C(C=C3)NC(=O)C |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-ETHOXY-4-(MORPHOLINOCARBOTHIOYL)PHENYL 4-(ACETYLAMINO)-1-BENZENESULFONATE involves multiple steps, starting with the preparation of the core phenyl ring. The ethoxy group is introduced through an etherification reaction, while the morpholinylcarbothioyl group is added via a nucleophilic substitution reaction. The acetylamino benzenesulfonate group is incorporated through a sulfonation reaction followed by acetylation.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactors where the aforementioned reactions are carried out under controlled conditions. The process requires precise temperature control, appropriate catalysts, and purification steps to ensure the final product’s purity and yield.
化学反応の分析
Types of Reactions
2-ETHOXY-4-(MORPHOLINOCARBOTHIOYL)PHENYL 4-(ACETYLAMINO)-1-BENZENESULFONATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a sulfonic acid.
Substitution: The ethoxy group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or aryl halides are used in the presence of a base.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, sulfonic acids, and various substituted derivatives of the original compound.
科学的研究の応用
2-ETHOXY-4-(MORPHOLINOCARBOTHIOYL)PHENYL 4-(ACETYLAMINO)-1-BENZENESULFONATE is utilized in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-ETHOXY-4-(MORPHOLINOCARBOTHIOYL)PHENYL 4-(ACETYLAMINO)-1-BENZENESULFONATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are still under investigation, but they are believed to include signal transduction and metabolic pathways.
類似化合物との比較
Similar Compounds
- 2-Ethoxy-4-(4-morpholinylcarbothioyl)phenyl benzenesulfonate
- 4-(4-Morpholinylcarbothioyl)phenyl 4-(acetylamino)benzenesulfonate
Uniqueness
Compared to similar compounds, 2-ETHOXY-4-(MORPHOLINOCARBOTHIOYL)PHENYL 4-(ACETYLAMINO)-1-BENZENESULFONATE stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


